[35S]-non-peptide OT antagonist
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Overview
Description
The compound [35S]-non-peptide OT antagonist is a small molecular drug known for its role as an antagonist to the oxytocin receptor (OTR). This compound is used primarily in scientific research to study the effects of blocking oxytocin receptors, which are involved in various physiological and behavioral processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [35S]-non-peptide OT antagonist involves multiple steps, including the incorporation of sulfur-35 isotope into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing non-peptide antagonists typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification through chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This includes the use of automated synthesis equipment, stringent quality control measures, and adherence to regulatory standards for handling radioactive materials .
Chemical Reactions Analysis
Types of Reactions
[35S]-non-peptide OT antagonist can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
[35S]-non-peptide OT antagonist has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of oxytocin receptor antagonists.
Biology: Employed in research to understand the role of oxytocin receptors in various biological processes, such as social behavior, stress response, and reproductive functions.
Medicine: Investigated for potential therapeutic applications in conditions related to oxytocin dysregulation, such as autism, anxiety, and labor induction.
Industry: Utilized in the development of new drugs targeting oxytocin receptors, as well as in the production of radiolabeled compounds for imaging and diagnostic purposes
Mechanism of Action
The mechanism of action of [35S]-non-peptide OT antagonist involves binding to the oxytocin receptor and blocking its activation by oxytocin. This prevents the downstream signaling pathways that are normally triggered by oxytocin binding, thereby inhibiting the physiological and behavioral effects mediated by the receptor. The molecular targets include the oxytocin receptor itself, and the pathways involved are those related to G-protein coupled receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [35S]-non-peptide OT antagonist include other oxytocin receptor antagonists, such as:
Atosiban: A peptide-based oxytocin receptor antagonist used clinically to inhibit preterm labor.
L-368,899: A non-peptide oxytocin receptor antagonist used in research to study the role of oxytocin in social behavior.
SSR126768A: Another non-peptide oxytocin receptor antagonist with potential therapeutic applications
Uniqueness
The uniqueness of this compound lies in its radiolabeling with sulfur-35, which allows for precise tracking and imaging in biological studies. This radiolabeling provides a powerful tool for researchers to study the distribution, binding, and effects of the compound in vivo, offering insights that are not possible with non-radiolabeled compounds .
Properties
Molecular Formula |
C30H36F3N3O6S |
---|---|
Molecular Weight |
626.6 g/mol |
IUPAC Name |
1-[1-[2-[4-(1-methyl(35S)sulfonylpiperidin-4-yl)oxy-2-(2,2,2-trifluoroethoxy)phenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C30H36F3N3O6S/c1-43(39,40)35-16-12-24(13-17-35)42-25-8-6-22(27(19-25)41-20-30(31,32)33)18-29(38)34-14-10-23(11-15-34)36-26-5-3-2-4-21(26)7-9-28(36)37/h2-6,8,19,23-24H,7,9-18,20H2,1H3/i43+3 |
InChI Key |
WGABGZOBUZZBRA-FFSUGBGASA-N |
Isomeric SMILES |
C[35S](=O)(=O)N1CCC(CC1)OC2=CC(=C(C=C2)CC(=O)N3CCC(CC3)N4C(=O)CCC5=CC=CC=C54)OCC(F)(F)F |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC(=C(C=C2)CC(=O)N3CCC(CC3)N4C(=O)CCC5=CC=CC=C54)OCC(F)(F)F |
Origin of Product |
United States |
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